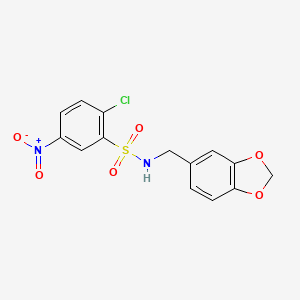

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-nitrobenzenesulfonamide, also known as BNPS-skatole, is a chemical compound used in scientific research. It is a sulfonamide derivative of skatole and has been found to have various applications in biochemistry and molecular biology.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has demonstrated promising anticancer properties. Researchers have found that it selectively kills tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal surrounding tissue, and tumor cells adapt by reprogramming their metabolism. Compound 6, a derivative of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-5-nitrobenzene-1-sulfonamide, inhibits mitochondrial membrane potential in glucose-starved cells, making it a potential candidate for treating glucose-starved tumors .

Medicinal Chemistry and Cancer Metabolism

The compound falls within the realm of medicinal chemistry. Its effects on cancer metabolism, particularly its impact on glucose-starved cells, highlight its relevance in oncology research. Understanding how it interacts with cellular pathways can inform targeted therapies .

HDAC Inhibition

An intermediary compound related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-5-nitrobenzene-1-sulfonamide has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors. HDAC inhibitors play a crucial role in epigenetic regulation and have potential applications in cancer treatment .

Synthesis and Characterization

Researchers have developed optimal methods for synthesizing related compounds, including [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine. These synthetic pathways contribute to understanding the compound’s structure-activity relationships and potential modifications for improved efficacy .

Antioxidant Properties

While not directly related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-5-nitrobenzene-1-sulfonamide, exploring its antioxidant activity could be valuable. Antioxidants play a crucial role in cellular health and protection against oxidative stress .

Mechanistic Target of Rapamycin (mTOR) Pathway

Investigating the compound’s impact on the mTOR pathway could reveal insights into its cellular mechanisms. mTOR is involved in cell growth, proliferation, and survival, making it an attractive target for cancer therapy .

Mecanismo De Acción

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . They have been synthesized and evaluated for their anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O6S/c15-11-3-2-10(17(18)19)6-14(11)24(20,21)16-7-9-1-4-12-13(5-9)23-8-22-12/h1-6,16H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTIMXLDNIPDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2912722.png)

![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)

![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)

![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)

![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2912737.png)

![3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide](/img/structure/B2912738.png)

![1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2912745.png)